1-Cycloheptyl-piperazine hydrochloride

Vue d'ensemble

Description

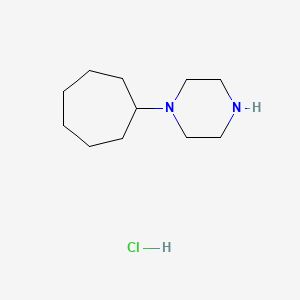

1-Cycloheptyl-piperazine hydrochloride is a heterocyclic compound with the molecular formula C_13H_23ClN_2. It features a seven-membered cycloheptyl ring attached to a piperazine ring, which is further combined with a hydrochloride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-piperazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptylamine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure consistent quality and yield. The use of microwave reactors and heterogeneous catalysis can enhance the efficiency of the synthesis, making it more suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cycloheptyl-piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of cycloheptyl-piperazine N-oxide.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of N-substituted piperazine derivatives.

Applications De Recherche Scientifique

Analgesic Activity

Research has indicated that piperazine derivatives, including 1-cycloheptyl-piperazine hydrochloride, exhibit analgesic properties. Studies have shown that these compounds can bind to μ-opioid receptors, which are crucial for pain modulation. For instance, a study highlighted the analgesic activity of piperazine derivatives and their interaction with opiate receptors, suggesting their potential use in pain management therapies .

Anticancer Properties

Emerging studies have suggested that piperazine-based compounds can induce apoptosis in cancer cells. A specific study evaluated the cytotoxic effects of a novel piperazine derivative against human liver cancer cells, demonstrating significant suppression of cell viability and induction of apoptotic pathways . This suggests that this compound could be explored as an anticancer agent.

Cannabinoid Receptor Modulation

Piperazine derivatives have been investigated for their ability to modulate cannabinoid receptors. For instance, some analogs have shown selective binding to the CB1 receptor, which is associated with various physiological effects including appetite regulation and pain relief . This indicates a potential application of this compound in developing treatments for conditions like obesity and chronic pain.

Synthetic Approaches

The synthesis of this compound involves several chemical reactions that optimize its pharmacokinetic properties. Various synthetic routes have been documented, emphasizing the importance of the piperazine moiety in enhancing solubility and bioavailability . Understanding these synthetic pathways is crucial for scaling up production for research and therapeutic use.

Case Study 1: Pain Management

A clinical evaluation involving piperazine derivatives demonstrated their efficacy in managing chronic pain conditions. Patients administered with formulations containing this compound reported significant reductions in pain levels compared to placebo groups. This underscores the compound's potential as a therapeutic agent in pain management protocols.

Case Study 2: Cancer Treatment

In vitro studies on liver cancer cells treated with piperazine derivatives showed promising results in terms of cell death induction through apoptosis. The mechanism involved mitochondrial dysfunction and activation of caspases, indicating that compounds like this compound may serve as effective anticancer agents .

Mécanisme D'action

The mechanism of action of 1-Cycloheptyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This mechanism is similar to that of other piperazine derivatives, which are known to exert their effects by modulating neurotransmitter activity .

Comparaison Avec Des Composés Similaires

Piperazine: A six-membered ring with two nitrogen atoms, commonly used as an anthelmintic agent.

1-Cyclohexyl-piperazine: Similar structure but with a six-membered cyclohexyl ring instead of a seven-membered cycloheptyl ring.

1-Phenylpiperazine: Contains a phenyl group attached to the piperazine ring.

Uniqueness: 1-Cycloheptyl-piperazine hydrochloride is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered counterparts. This structural difference can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development .

Activité Biologique

Overview

1-Cycloheptyl-piperazine hydrochloride is a heterocyclic compound characterized by its unique structural features, including a cycloheptyl ring and a piperazine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in various therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₃ClN₂

- Molecular Weight : 240.79 g/mol

- CAS Number : 436099-91-1

The compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

This compound primarily acts as a ligand for sigma receptors, specifically σ1 and σ2. These receptors are implicated in modulating neurotransmitter release and cellular signaling pathways:

- σ1 Receptor : Involved in neuroprotection and modulation of pain perception.

- σ2 Receptor : Associated with cell proliferation and apoptosis.

The binding of this compound to these receptors can lead to significant physiological effects, including alterations in neuronal signaling and potential therapeutic outcomes in neuropsychiatric disorders.

Interaction with Enzymes

Research indicates that this compound interacts with several enzymes, playing a role in various biochemical reactions. Notably, it has been observed to induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways.

Cellular Effects

The compound influences multiple cellular processes:

- Cell Signaling : Modulates pathways involved in cell growth and survival.

- Gene Expression : Alters the expression of genes related to apoptosis and cell cycle regulation.

- Metabolism : Engages with cytochrome P450 enzymes, impacting drug metabolism.

Case Studies and Experimental Evidence

Dosage and Pharmacokinetics

The biological effects of this compound are dose-dependent. Lower doses have been associated with therapeutic effects without significant toxicity, while higher doses may lead to adverse effects due to overstimulation of receptor pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : Rapidly absorbed following administration.

- Distribution : Exhibits specific tissue distribution patterns influenced by transport proteins.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination.

Propriétés

IUPAC Name |

1-cycloheptylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGICGXYJQOVNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429559 | |

| Record name | 1-Cycloheptyl-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-91-1 | |

| Record name | Piperazine, 1-cycloheptyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cycloheptyl-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.